Cas no 2229610-24-4 (1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene)

1-tert-Butyl-3-(3-chloroprop-1-en-2-yl)benzene is a specialized aromatic compound featuring a tert-butyl group and a chloropropenyl substituent on a benzene ring. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceuticals and agrochemicals. The tert-butyl group enhances steric hindrance, influencing reactivity and selectivity in coupling reactions, while the chloropropenyl moiety offers versatile functionalization potential. This compound is particularly useful in cross-coupling and cyclization reactions due to its stability and reactivity balance. Its high purity and well-defined structure ensure consistent performance in research and industrial applications. Proper handling is required due to the reactive chlorine substituent.
1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene structure
2229610-24-4 structure
商品名:1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene
CAS番号:2229610-24-4
MF:C13H17Cl
メガワット:208.727082967758
CID:6423512
PubChem ID:165669588

1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene 化学的及び物理的性質

名前と識別子

    • 1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene
    • EN300-1997404
    • 2229610-24-4
    • インチ: 1S/C13H17Cl/c1-10(9-14)11-6-5-7-12(8-11)13(2,3)4/h5-8H,1,9H2,2-4H3
    • InChIKey: FFDZAXNWQIKSCC-UHFFFAOYSA-N
    • ほほえんだ: ClCC(=C)C1=CC=CC(=C1)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 208.1018782g/mol
  • どういたいしつりょう: 208.1018782g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 5

1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1997404-0.5g
1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene
2229610-24-4
0.5g
$1577.0 2023-09-16
Enamine
EN300-1997404-10.0g
1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene
2229610-24-4
10g
$7065.0 2023-06-01
Enamine
EN300-1997404-2.5g
1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene
2229610-24-4
2.5g
$3220.0 2023-09-16
Enamine
EN300-1997404-5g
1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene
2229610-24-4
5g
$4764.0 2023-09-16
Enamine
EN300-1997404-0.05g
1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene
2229610-24-4
0.05g
$1381.0 2023-09-16
Enamine
EN300-1997404-5.0g
1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene
2229610-24-4
5g
$4764.0 2023-06-01
Enamine
EN300-1997404-0.25g
1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene
2229610-24-4
0.25g
$1513.0 2023-09-16
Enamine
EN300-1997404-10g
1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene
2229610-24-4
10g
$7065.0 2023-09-16
Enamine
EN300-1997404-1g
1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene
2229610-24-4
1g
$1643.0 2023-09-16
Enamine
EN300-1997404-0.1g
1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene
2229610-24-4
0.1g
$1447.0 2023-09-16

1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene 関連文献

1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzeneに関する追加情報

Introduction to 1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene (CAS No. 2229610-24-4)

1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene, identified by the chemical abstracts service number 2229610-24-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a tert-butyl group and a chloropropenyl side chain on a benzene ring, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry. The presence of both electron-donating and electron-withdrawing substituents on the aromatic core imparts distinct reactivity, making it a promising candidate for further derivatization and application in drug development.

The molecular structure of 1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene can be described as a fused system consisting of a benzene ring substituted with a tert-butyl group at the 1-position and a 3-chloroprop-1-en-2-yl group at the 3-position. This arrangement creates a balance between steric hindrance and electronic effects, which is crucial for its role in organic synthesis. The tert-butyl group, being highly branched, provides steric protection to the adjacent reactive sites, while the chloropropenyl moiety introduces both electrophilic and nucleophilic centers due to the presence of the double bond and chlorine atom.

In recent years, 1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene has been explored in various research avenues, particularly in the development of novel pharmaceutical agents. Its structural motif is reminiscent of many bioactive molecules, where aromatic rings are functionalized with diverse side chains to modulate biological activity. The compound’s ability to serve as a versatile building block has been highlighted in several synthetic studies, where it has been used to construct more complex scaffolds through cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings.

One of the most intriguing aspects of 1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene is its potential application in medicinal chemistry. Researchers have demonstrated its utility in generating derivatives with antimicrobial and anti-inflammatory properties. The combination of the tert-butyl group, which can enhance lipophilicity and membrane permeability, and the chloropropenyl moiety, which can engage in hydrogen bonding or form metal chelates, offers multiple avenues for structure-based drug design. For instance, modifications at the double bond position have been shown to influence the compound’s interaction with biological targets, providing insights into optimizing pharmacokinetic profiles.

The synthesis of 1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene typically involves multi-step organic transformations starting from commercially available precursors. A common approach includes Friedel-Crafts alkylation to introduce the tert-butyl group onto a halogenated benzene derivative, followed by selective substitution or functionalization to attach the chloropropenyl unit. Advances in catalytic systems have enabled more efficient and scalable synthetic routes, reducing reaction times and improving yields. These developments are particularly relevant in industrial settings where cost-effective production methods are essential for commercial viability.

From a materials science perspective, 1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene has shown promise as a precursor for advanced polymers and coatings. Its aromatic structure allows for integration into π-conjugated systems, which are critical for applications in organic electronics such as light-emitting diodes (OLEDs) and photovoltaic cells. The presence of both rigid aromatic rings and flexible side chains makes it an attractive candidate for designing materials with tailored mechanical properties. Additionally, its reactivity with various functional groups enables post-polymerization modifications, further expanding its utility in material engineering.

The latest research on 1-tert-butyl-3-(3-chloroprop-1-en-2-yb)benzene also highlights its role in sustainable chemistry initiatives. Efforts have been made to develop greener synthetic protocols that minimize waste generation and hazardous byproducts. For example, biocatalytic approaches have been explored to selectively modify the compound without relying on traditional heavy metal catalysts. Such innovations align with global trends toward environmentally responsible chemical manufacturing, ensuring that future applications of this compound adhere to stringent sustainability standards.

In conclusion, ert-butyle-(chropropenylethylene]benzol (CAS No.,22296 10—24—4 ) represents an important chemical entity with diverse applications across pharmaceuticals , materials science ,and sustainable chemistry . Its unique structural features offer opportunities for innovation , while ongoing research continues to uncover new possibilities for its use . As our understanding of molecular interactions advances ,the potential uses for this compound are likely to expand even further ,solidifying its place as a key intermediate in modern chemical research . p >

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